molecular formula C12H9F2N B1511588 3',5'-Difluoro-biphenyl-3-amine

3',5'-Difluoro-biphenyl-3-amine

Cat. No.: B1511588
M. Wt: 205.2 g/mol
InChI Key: ZHFWIDMOBAWKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two phenyl rings connected by a single bond, with an amine group attached to the third carbon of one phenyl ring and two fluorine atoms attached to the 3’ and 5’ positions of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

In an industrial setting, the production of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of liquid crystals for display technologies and as a component in specialty polymers.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The amine group can form hydrogen bonds with active sites, while the biphenyl structure provides a rigid framework that can interact with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

[1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-: can be compared with other biphenyl derivatives, such as:

    [1,1’-Biphenyl]-3-amine: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    [1,1’-Biphenyl]-4-amine, 4’-fluoro-: Contains a single fluorine atom, which may affect its reactivity and biological activity differently.

    [1,1’-Biphenyl]-3,3’,5,5’-tetrafluoro-: Contains four fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.

The unique combination of the amine group and the specific positioning of the fluorine atoms in [1,1’-Biphenyl]-3-amine, 3’,5’-difluoro-

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.2 g/mol

IUPAC Name

3-(3,5-difluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H,15H2

InChI Key

ZHFWIDMOBAWKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-difluorophenyl-boronic acid (0.138 g, 0.872 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in DME (3 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.610 mL, 1.22 mmol) and Pd(PPh3)4 (0.02 g, 0.017 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in DMSO. The crude product was purified on a Parallex Flex parallel preparative reverse phase HPLC instrument (Biotage) using a solvent gradient of 10-95% ACN/H2O with 0.05% TFA at a flow rate of 20 mL/min. UV absorbance was monitored at 254 nm and the solvent was removed under vacuum from fractions containing product.
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
catalyst
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

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